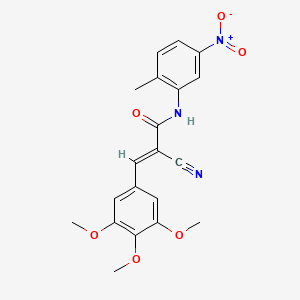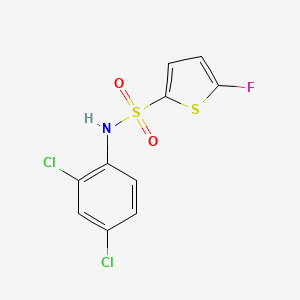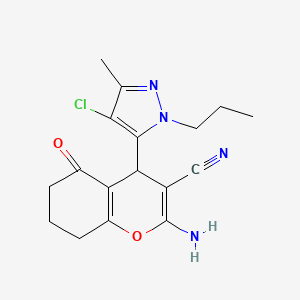![molecular formula C18H17F2N7O2 B10929422 N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929422.png)
N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound This multifaceted molecule combines pyrazole and isoxazolo[5,4-b]pyridine rings, along with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several key steps:
Formation of the isoxazolo[5,4-b]pyridine core.
Introduction of the pyrazole groups via a multi-step process including condensation and cyclization reactions.
Addition of the carboxamide group under controlled conditions.
Industrial Production Methods
The scalability of this compound's synthesis depends on the efficiency of the reaction steps and the availability of starting materials. Optimizing reaction conditions like temperature, solvent, and catalysts is crucial for industrial production. Continuous flow reactors may offer an advantage in scaling up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: : Due to the presence of multiple nitrogen atoms.
Reduction: : The carboxamide group can be reduced under specific conditions.
Substitution: : The pyrazole rings offer multiple positions for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions might employ halogenating agents or nucleophiles.
Major Products
Reaction outcomes depend on the specific conditions and reagents used. For instance:
Oxidation: might yield N-oxide derivatives.
Reduction: could produce amines from carboxamides.
Substitution: reactions can introduce various functional groups to the pyrazole rings.
Scientific Research Applications
N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : Potential use in studying enzyme interactions and as a biochemical probe.
Medicine: : Possibilities as a drug candidate due to its complex structure.
Industry: : Use in creating novel materials with unique properties.
Mechanism of Action
The compound's mechanism of action can vary:
It may interact with specific molecular targets such as enzymes or receptors.
The pathways involved could include inhibition or activation of particular biochemical processes. Detailed studies are required to elucidate its exact mechanism and pathways.
Comparison with Similar Compounds
N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups:
Compared to simpler pyrazole or isoxazole compounds, its multifaceted structure offers greater versatility.
Similar compounds include those with single-ring structures like pyrazole or isoxazole derivatives, but they lack the complexity and potential multifunctionality of this compound.
Enjoy exploring the depths of this intricate molecule!
Properties
Molecular Formula |
C18H17F2N7O2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[2-(2,2-difluoroethyl)pyrazol-3-yl]-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17F2N7O2/c1-3-26-7-5-12(24-26)13-8-11(16-10(2)25-29-18(16)22-13)17(28)23-15-4-6-21-27(15)9-14(19)20/h4-8,14H,3,9H2,1-2H3,(H,23,28) |
InChI Key |
DUUQSWVQPXOIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CC=NN4CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929351.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929354.png)
![5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10929355.png)
![(3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10929359.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10929362.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-iodophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10929367.png)
![1-butyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10929368.png)
![4-(1-ethylpyrazol-4-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10929374.png)


![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10929388.png)

![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929396.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10929416.png)
